Cas no 1602582-02-4 (3-ethyl-1-propylpiperidin-4-one)

3-ethyl-1-propylpiperidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 4-Piperidinone, 3-ethyl-1-propyl-
- 3-ethyl-1-propylpiperidin-4-one
-
- Inchi: 1S/C10H19NO/c1-3-6-11-7-5-10(12)9(4-2)8-11/h9H,3-8H2,1-2H3
- InChI Key: PCPSOKXVZVOGOS-UHFFFAOYSA-N
- SMILES: N1(CCC)CCC(=O)C(CC)C1
Experimental Properties
- Density: 0.911±0.06 g/cm3(Predicted)
- Boiling Point: 250.9±15.0 °C(Predicted)
- pka: 8.14±0.40(Predicted)
3-ethyl-1-propylpiperidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E231191-1g |
3-ethyl-1-propylpiperidin-4-one |
1602582-02-4 | 1g |
$ 570.00 | 2022-06-05 | ||
Life Chemicals | F1907-2229-0.5g |
3-ethyl-1-propylpiperidin-4-one |
1602582-02-4 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-2229-1g |
3-ethyl-1-propylpiperidin-4-one |
1602582-02-4 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-2229-2.5g |
3-ethyl-1-propylpiperidin-4-one |
1602582-02-4 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-2229-10g |
3-ethyl-1-propylpiperidin-4-one |
1602582-02-4 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | E231191-500mg |
3-ethyl-1-propylpiperidin-4-one |
1602582-02-4 | 500mg |
$ 365.00 | 2022-06-05 | ||
Life Chemicals | F1907-2229-0.25g |
3-ethyl-1-propylpiperidin-4-one |
1602582-02-4 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
TRC | E231191-100mg |
3-ethyl-1-propylpiperidin-4-one |
1602582-02-4 | 100mg |
$ 95.00 | 2022-06-05 | ||
Life Chemicals | F1907-2229-5g |
3-ethyl-1-propylpiperidin-4-one |
1602582-02-4 | 95%+ | 5g |
$1203.0 | 2023-09-07 |
3-ethyl-1-propylpiperidin-4-one Related Literature
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Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
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C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
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Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
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Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
Additional information on 3-ethyl-1-propylpiperidin-4-one
Introduction to 3-ethyl-1-propylpiperidin-4-one (CAS No: 1602582-02-4)
3-ethyl-1-propylpiperidin-4-one, identified by its Chemical Abstracts Service (CAS) number 1602582-02-4, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This piperidine derivative exhibits a unique structural framework that has garnered attention for its potential applications in medicinal chemistry and drug discovery. The compound's molecular structure, featuring an ethyl group at the 3-position and a propyl group at the 1-position of the piperidine ring, contributes to its distinct chemical properties and reactivity, making it a valuable scaffold for synthetic exploration.
The synthesis and characterization of 3-ethyl-1-propylpiperidin-4-one have been subjects of extensive study due to its relevance in developing novel therapeutic agents. Piperidine derivatives are well-known for their role in pharmaceuticals, often serving as key motifs in bioactive molecules. The introduction of alkyl groups at specific positions on the piperidine ring can modulate pharmacokinetic and pharmacodynamic properties, enhancing binding affinity to biological targets. In recent years, advancements in computational chemistry and high-throughput screening have facilitated the identification of promising candidates like 3-ethyl-1-propylpiperidin-4-one for further medicinal chemistry optimization.
One of the most compelling aspects of 3-ethyl-1-propylpiperidin-4-one is its versatility as a building block in drug design. Researchers have leveraged its structural features to develop analogs with enhanced biological activity. For instance, studies have demonstrated that modifications at the 4-position of the piperidine ring can influence receptor binding affinity, making this compound a valuable intermediate in generating potent inhibitors or agonists. The propyl and ethyl substituents also provide opportunities for further functionalization, allowing chemists to explore diverse chemical space.
Recent research has highlighted the potential of 3-ethyl-1-propylpiperidin-4-one in addressing neurological disorders. Piperidine derivatives have shown promise as scaffolds for drugs targeting neurotransmitter receptors, including serotonin and dopamine receptors. The unique steric and electronic properties of 3-ethyl-1-propylpiperidin-4-one make it an attractive candidate for modulating these systems, which are implicated in conditions such as depression, anxiety, and neurodegenerative diseases. Preclinical studies have begun to explore its efficacy in animal models, providing insights into its therapeutic potential.
The synthetic route to 3-ethyl-1-propylpiperidin-4-one involves multi-step organic transformations that highlight modern synthetic methodologies. Techniques such as nucleophilic substitution reactions, cross-coupling reactions, and cyclization strategies have been employed to construct the desired piperidine core. The use of palladium-catalyzed reactions has particularly been advantageous in achieving regioselective functionalization, ensuring high yields and purity. These synthetic advances underscore the compound's feasibility for large-scale production, which is crucial for subsequent preclinical and clinical evaluations.
In addition to its pharmaceutical applications, 3-ethyl-1-propylpiperidin-4-one has been investigated for its role in material science. Piperidine derivatives can exhibit interesting physicochemical properties when incorporated into polymers or coatings, influencing factors such as solubility, thermal stability, and mechanical strength. Researchers are exploring how structural variations within this class of compounds can be exploited to develop novel materials with tailored properties.
The future direction of research on 3-ethyl-1-propylpiperidin-4-one is likely to focus on expanding its therapeutic applications through structure-based drug design. Advances in crystallography and molecular modeling will enable researchers to better understand how this compound interacts with biological targets at the atomic level. This knowledge will guide the development of next-generation analogs with improved efficacy and reduced side effects. Furthermore, interdisciplinary approaches combining chemistry with bioinformatics will accelerate the discovery process by predicting new molecular entities derived from 3-ethyl-1-propylpiperidin-4-one.
As interest in sustainable chemistry grows, efforts are being made to optimize synthetic pathways for 3-ethyl-1-propylpiperidin-4-one using greener methodologies. The adoption of catalytic systems that minimize waste and energy consumption aligns with global initiatives to promote environmentally responsible chemical synthesis. Such innovations not only enhance efficiency but also ensure compliance with regulatory standards governing pharmaceutical production.
In conclusion,3-Ethyl - 1 - Propyl Piperidin - 4 - One (CAS No: 1602582 - 02 - 4) represents a fascinating compound with broad implications across multiple scientific domains. Its unique structural features make it a valuable tool for medicinal chemists seeking novel therapeutic agents, while its potential in material science offers additional avenues for exploration. As research continues to uncover new applications and synthetic strategies,3-Ethyl - 1 - Propyl Piperidin - 4 - One is poised to remain at the forefront of scientific innovation.
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